2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride
Description
2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride is a synthetic amine derivative featuring a benzenesulfonyl core substituted with two methoxy groups at the 3- and 4-positions. This compound is structurally analogous to bioactive arylalkylamines, such as dopamine derivatives, but differs in its sulfonyl group and methoxy substituents.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S.ClH/c1-14-9-4-3-8(7-10(9)15-2)16(12,13)6-5-11;/h3-4,7H,5-6,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPISBGLUCMLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCN)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with ethan-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various amine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : The compound serves as a reagent for synthesizing other organic compounds due to its sulfonamide functionality, which can participate in various chemical reactions such as nucleophilic substitutions and couplings.
- Catalysis : It has been utilized in catalytic processes where sulfonyl groups enhance reaction rates or selectivity.
Biology
- Enzyme Inhibition Studies : 2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride has been investigated for its ability to inhibit specific enzymes. This property is critical for studying enzyme functions and developing inhibitors that can modulate biological pathways .
- Protein Modification : The compound can be used to modify proteins chemically, aiding in the study of protein interactions and functions.
Medicine
- Therapeutic Potential : Research indicates that this compound may have therapeutic effects, particularly in treating conditions related to enzyme dysfunctions. Its role as a precursor in drug development is also being explored, especially for diseases where enzyme inhibition is beneficial .
- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by inhibiting tumor growth through specific molecular pathways . For example, compounds structurally related to 2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride have shown promise against various cancer cell lines .
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure can be compared to other arylalkylamine hydrochlorides with variations in substituents and functional groups:
Table 1: Structural Comparison of Key Compounds
Biological Activity
2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride (CAS No. 1177361-99-7) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a sulfonyl group that enhances its reactivity and biological interaction capabilities.
- Molecular Formula : C10H14N2O4S
- Molecular Weight : 246.29 g/mol
- IUPAC Name : 2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with ethan-1-amine in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at low temperatures to optimize yield and purity.
The biological activity of 2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride primarily stems from its ability to interact with specific enzymes and receptors. The sulfonamide group allows for the inhibition of certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in modulating various biochemical pathways and can lead to significant therapeutic effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives, including this compound. For instance, compounds structurally similar to 2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine have shown promising results in inhibiting the proliferation of cancer cell lines. In vitro studies indicated that modifications in the arylsulfonamide structure significantly affect antiproliferative activity, suggesting that this compound may also exhibit similar effects .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. It can inhibit key enzymes involved in cancer progression and other diseases by disrupting their normal function. This inhibition can lead to reduced cell growth and proliferation in various cancer models.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | Amine derivative | Moderate antidepressant effects |
| 3,4-Dimethoxyphenylacetic acid | Carboxylic acid derivative | Anti-inflammatory properties |
| 2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride | Sulfonamide derivative | Potential anticancer and enzyme inhibitory activity |
This table illustrates how 2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride compares with other similar compounds in terms of structure and biological activity.
Case Studies
In a study evaluating various arylsulfonamides for anticancer activity, it was found that compounds with electron-donating groups like methoxy significantly increased potency against specific cancer cell lines. The IC50 values for these compounds were notably lower than those lacking such substituents, indicating enhanced biological activity due to structural modifications .
Research Findings
Recent research has demonstrated that the introduction of specific functional groups can dramatically alter the biological profile of sulfonamide derivatives. For example:
- Substitution Effects : The presence of methoxy groups at specific positions on the aromatic ring has been linked to increased enzyme inhibition and reduced tumor growth in preclinical models.
- Toxicology Studies : Long-term studies on related compounds have shown minimal toxicity at therapeutic doses, suggesting a favorable safety profile for further development .
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride in academic research?
- Methodological Answer: Synthesis optimization requires multi-step protocols, including sulfonation, amination, and salt formation. Critical parameters include reaction temperature (e.g., annealing at 150°C for 2 hours in HCl for salt formation), solvent selection (methanol for purification), and purification techniques like column chromatography on silica gel (60 μm) to isolate intermediates. Recrystallization from 20% HCl ensures high purity . For analogs, substituent positioning on the benzene ring (e.g., dimethoxy groups) impacts yield and stability, necessitating controlled alkylation and reduction steps .
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., in DMSO-d) confirms structural integrity by resolving aromatic protons and methoxy groups. High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds ensures batch consistency. Mass spectrometry (MS) validates molecular weight, while elemental analysis verifies stoichiometry. For stability studies, UV-Vis spectroscopy (λ ~255 nm) monitors degradation under varying pH/temperature .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer: Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of HCl vapors. Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Spills require neutralization with sodium bicarbonate and disposal via certified waste management services. Emergency protocols include eye irrigation with water for 15 minutes and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound for receptor binding studies?
- Methodological Answer: SAR studies involve synthesizing analogs with modified substituents (e.g., halogenation, methoxy group repositioning) and testing their binding affinity via radioligand assays (e.g., -labeled ligands for serotonin receptors). Computational docking (e.g., AutoDock Vina) predicts binding poses in receptor pockets (e.g., 5-HT), validated by functional assays (cAMP or β-arrestin recruitment). Compare EC values across analogs to identify critical substituent-receptor interactions .
Q. What methodologies are recommended for resolving contradictions in experimental data related to the compound's stability under varying conditions?
- Methodological Answer: Contradictions in stability data (e.g., pH-dependent degradation) are resolved via accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Use deuterated solvents in NMR to detect hydrolytic byproducts. Compare kinetic models (zero-order vs. first-order degradation) to identify dominant pathways. For photostability, expose samples to UV light (320–400 nm) and analyze degradation products via LC-MS .
Q. How can computational chemistry approaches be integrated with experimental data to predict the compound's behavior in novel reaction environments?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction intermediates and transition states for sulfonation/amination steps. Molecular dynamics simulations (e.g., GROMACS) model solvation effects in polar aprotic solvents. Machine learning (e.g., Random Forest regression) correlates experimental yields with descriptors like Hammett constants for substituent electronic effects. Validate predictions via small-scale parallel synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
